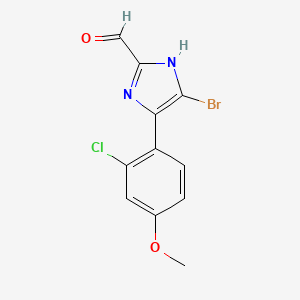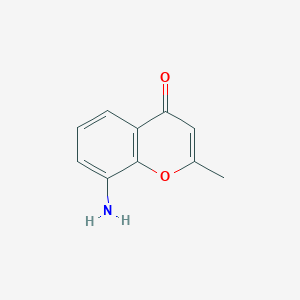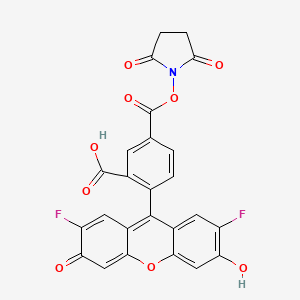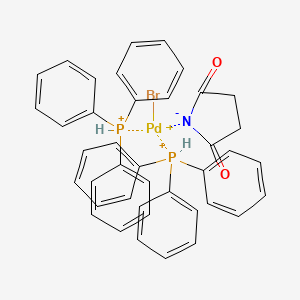
6-Bromohexyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohexyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a dihydrogen phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl dihydrogen phosphate typically involves the reaction of 6-bromohexanol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromohexyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohol.
Oxidation: The hexyl chain can undergo oxidation to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), temperature (room temperature to 50°C)
Hydrolysis: Acidic or basic conditions, solvents (e.g., water, ethanol), temperature (room temperature to 100°C)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), solvents (e.g., water, acetone), temperature (room temperature to 80°C)
Major Products Formed
Substitution Reactions: 6-Hydroxyhexyl dihydrogen phosphate, 6-Aminohexyl dihydrogen phosphate
Hydrolysis: Phosphoric acid, 6-Bromohexanol
Oxidation: 6-Bromohexanoic acid, 6-Bromohexanal
Wissenschaftliche Forschungsanwendungen
6-Bromohexyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate for phosphatase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 6-Bromohexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor or substrate for enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorohexyl dihydrogen phosphate
- 6-Iodohexyl dihydrogen phosphate
- Hexyl dihydrogen phosphate
Comparison
6-Bromohexyl dihydrogen phosphate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for various applications. Additionally, the hexyl chain length offers optimal hydrophobicity and flexibility, enhancing the compound’s interaction with biological membranes and proteins.
Eigenschaften
Molekularformel |
C6H14BrO4P |
|---|---|
Molekulargewicht |
261.05 g/mol |
IUPAC-Name |
6-bromohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14BrO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
InChI-Schlüssel |
HIAWCRMJVINVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCBr)CCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)



![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)



